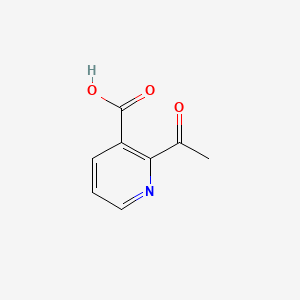

2-Acetylnicotinic acid

概述

描述

准备方法

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-acetylnicotinic acid involves the acetylation of nicotinic acid N-oxide. The process typically includes the following steps :

Reacting nicotinic acid N-oxide with acetic anhydride: This step introduces the acetyl group to the nicotinic acid.

Deoxygenation: The reaction mixture is treated with a palladium on carbon catalyst under a hydrogen atmosphere to remove the oxygen.

Treatment with aqueous alkali and acid solutions: The product is then treated with an alkaline aqueous solution followed by an acidic aqueous solution to obtain high-purity this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of palladium on carbon as a catalyst and hydrogenation under controlled conditions ensures high yield and purity of the product .

化学反应分析

Primary Synthetic Route

The predominant synthesis involves nicotinic acid 1-oxide and acetic anhydride :Mechanism :

- Acetylation : Electrophilic attack at the 2-position of the pyridine ring via mixed anhydride intermediates.

- Deoxygenation : Catalytic hydrogenation with Pd/C under H₂ removes the N-oxide group, yielding 2-ANA (90–98% purity, 70% yield) .

Oxidation of the Acetyl Group

The acetyl moiety (–COCH₃) undergoes oxidation to form 2-carboxynicotinic acid :Conditions : Ozone or H₂O₂ in acidic media.

Hydrolysis and Decarboxylation

Under alkaline conditions, 2-ANA hydrolyzes to 2-hydroxynicotinic acid , followed by decarboxylation to 2-hydroxypyridine :

Substitution Reactions

The carboxylic acid group participates in amide coupling with amines (e.g., aniline derivatives), forming agrochemical precursors like diflufenzopyr :Conditions : Solvent-free, 120°C, 2–4 hours (85–92% yield) .

Electrophilic Aromatic Substitution

In acetic anhydride, 2-ANA undergoes 6-acetoxylation as a side reaction, forming 2-acetyl-6-acetoxynicotinic acid (15–30% yield) .

Cyclization Reactions

Heating 2-ANA derivatives (e.g., N-acetyl-N-methylnicotinamide 1-oxide) in Ac₂O produces fused heterocycles like pyrrolo[3,4-b]pyridines :

Reaction Conditions and Byproducts

Mechanistic Insights

科学研究应用

Agricultural Applications

Herbicide Synthesis

2-Acetylnicotinic acid is integral in the production of several herbicides, including imazapyr, picloram, and imazethapyr. These compounds are widely utilized for weed control in agricultural practices. The specific functional groups present in this compound allow for the development of targeted herbicides that disrupt essential plant growth processes. For instance:

| Herbicide | Active Ingredient | Application |

|---|---|---|

| Imazapyr | Imazapyr | Broad-spectrum weed control |

| Picloram | Picloram | Selective weed management |

| Imazethapyr | Imazethapyr | Control of annual grasses |

Fungicide and Insecticide Development

In addition to herbicides, derivatives of this compound are employed in the synthesis of fungicides and insecticides, enhancing crop protection against various pests and diseases. Research indicates that these compounds demonstrate significant efficacy against a range of agricultural pests.

Pharmaceutical Applications

Drug Synthesis

The compound serves as a key intermediate in the synthesis of several pharmaceuticals. Notable examples include:

- Niflumic Acid : An anti-inflammatory medication.

- Disopyramide : Used for treating arrhythmias and arthritis.

The versatility of this compound allows chemists to create complex molecules that are crucial for developing new therapeutic agents.

| Pharmaceutical | Active Ingredient | Therapeutic Use |

|---|---|---|

| Niflumic Acid | Niflumic Acid | Anti-inflammatory |

| Disopyramide | Disopyramide | Anti-arrhythmic |

Current research is exploring the biological activities associated with this compound and its derivatives. Studies suggest potential applications in enzyme inhibition and modulation of cellular processes, although further investigation is required to fully understand these mechanisms.

- Enzyme Inhibition : Preliminary studies have indicated that certain derivatives may exhibit enzyme inhibitory properties, which could be beneficial in drug development.

- Cellular Modulation : Ongoing research aims to elucidate the role of this compound derivatives in modulating cellular pathways.

Case Studies

Several case studies highlight the significance of this compound in practical applications:

- Case Study 1 : A study demonstrated the successful synthesis of imazapyr using this compound as an intermediate, showcasing its effectiveness in agricultural settings.

- Case Study 2 : Research on niflumic acid production emphasized the role of this compound in creating anti-inflammatory drugs, underscoring its pharmaceutical relevance.

作用机制

The mechanism of action of 2-acetylnicotinic acid involves its interaction with specific molecular targets and pathways . The compound can influence enzymatic activities, particularly those involved in fatty acid metabolism. It may act as an inhibitor or activator of certain enzymes, thereby modulating metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

相似化合物的比较

2-Acetylnicotinic acid can be compared with other similar compounds, such as :

Nicotinic Acid: While both compounds are derivatives of pyridine, this compound has an acetyl group, whereas nicotinic acid has a carboxyl group.

2-Pyridone and 6-Pyridone: These compounds are also pyridine derivatives but differ in the position and type of functional groups attached to the pyridine ring.

2-Acetylpyridine: Similar to this compound, but lacks the carboxyl group, making it less versatile in certain chemical reactions.

The uniqueness of this compound lies in its combination of an acetyl group and a carboxyl group on the pyridine ring, which provides distinct chemical properties and reactivity.

生物活性

2-Acetylnicotinic acid (2-ANA) is a derivative of nicotinic acid, characterized by an acetyl group at the second carbon position of the pyridine ring. This compound has garnered attention for its potential biological activities and applications in various fields, including pharmaceuticals and agriculture. This article reviews the current understanding of the biological activity of this compound, highlighting its mechanisms, effects on different biological systems, and potential therapeutic applications.

This compound is synthesized primarily through the reaction of nicotinic acid N-oxide with acetic anhydride. The compound features a carboxylic acid group and an acetyl group, which influence its reactivity and biological properties.

| Property | Description |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 165.16 g/mol |

| Solubility | Soluble in water and organic solvents |

| Melting Point | Approximately 100-102 °C |

Antimicrobial Effects

Research indicates that 2-ANA exhibits significant antimicrobial activity, particularly against Gram-positive bacteria. A study demonstrated its effectiveness against Bacillus subtilis with a minimum inhibitory concentration (MIC) of 50 µg/mL, suggesting its potential as a natural preservative or therapeutic agent in treating bacterial infections .

Neuroprotective Properties

2-ANA's structural similarity to other nicotinic derivatives suggests it may play a role in neuroprotection. Studies have shown that derivatives of nicotinic acid can modulate neuronal survival and development, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The mechanism may involve the modulation of NAD+ levels, which are crucial for cellular metabolism and signaling.

Enzyme Inhibition

Recent molecular docking studies have indicated that 2-ANA may act as an inhibitor for various enzymes, including α-amylase. This inhibition could have implications for managing conditions like diabetes by regulating glucose metabolism . The binding affinity and interaction profiles with target enzymes are areas of ongoing research to elucidate its full potential.

Study on Antibacterial Activity

In a comparative study assessing the antibacterial properties of various nicotinic acid derivatives, 2-ANA was found to be among the most effective against several bacterial strains. The study highlighted its potential application in developing new antibiotics or enhancing existing formulations .

Neuroprotective Mechanism Exploration

A recent investigation into the neuroprotective effects of nicotinic acid derivatives included 2-ANA. The findings suggested that treatment with 2-ANA could reduce oxidative stress markers in neuronal cell cultures, indicating its potential role in protecting against neurodegeneration. This aligns with the observed effects of other nicotinic derivatives that enhance NAD+ biosynthesis and mitigate neuronal cell death .

属性

IUPAC Name |

2-acetylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c1-5(10)7-6(8(11)12)3-2-4-9-7/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYUCDFZMJMRPHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20888701 | |

| Record name | 3-Pyridinecarboxylic acid, 2-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20888701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | 3-Pyridinecarboxylic acid, 2-acetyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

89942-59-6 | |

| Record name | 2-Acetyl-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89942-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarboxylic acid, 2-acetyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089942596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinecarboxylic acid, 2-acetyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Pyridinecarboxylic acid, 2-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20888701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What were the limitations of previous methods for synthesizing 2-Acetylnicotinic acid?

A1: Previous methods, while viable, presented drawbacks for industrial-scale production. These methods often involved multiple steps, harsh reagents like phosphorus tribromide (PBr3) or ozone, and resulted in lower yields. []

Q2: How does the use of Palladium on Carbon (Pd/C) improve the synthesis of this compound?

A2: The research highlights the advantageous use of Pd/C as a catalyst in a hydrogen atmosphere to produce this compound. Specifically, using 1% Pd/C with the precursor compound (1) efficiently removes the oxygen without affecting the acetyl group, leading to a high yield of the desired product. [] This method proves to be more cost-effective and scalable compared to previous methods.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。